AMD-8664 is an HIV entry inhibitor which was being developed by AnorMED in the US in conjunction with the Rega Institute of Leuven. AMD-8664 works by antagonizing the HIV-1 entry co-receptor CXCR4. AMD-8664 may be useful for the clinical treatment of HIV-1-infected patients, especially at the late stage of treatment for AIDS patients developing multi-drug-resistant strains.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AMD 3465 hexahydrobromide is a small molecule compound that belongs to the class of chemokine receptor antagonists. It is a potent and selective antagonist of the CXCR4 receptor, which is involved in various physiological and pathological processes, including immune response, inflammation, cancer metastasis, and HIV infection. AMD 3465 hexahydrobromide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders.
AM-8508 is a potent and selective PI3Kδ inhibitor. AM-8508 showed good cellular potency (in vitro pAKT IC50 = 4.6 nM ). AM-8505 xhibited excellent HWB potency (HWB (pAKT) IC50 = 2.7 nM). AM-8508 inhibit KLH-specific antibodies in animal models, signifying its potential for the treatment of human inflammatory diseases. PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival.
3-Acetyl-11-keto-beta-boswellic acid (AKBA) is a natural compound found in the resin of Boswellia serrata, a tree native to India, Africa, and the Middle East. It has been used for centuries in traditional medicine to treat various ailments, including inflammation, arthritis, and cancer. In recent years, AKBA has gained attention from the scientific community for its potential therapeutic properties and has been the subject of numerous studies.
AM-9514 is a novel, potent Glucokinase (GK) activator. AM-9514 showed a favorable combination of in vitro potency, enzyme kinetic properties, acceptable pharmacokinetic profiles in preclinical species, and robust efficacy in a rodent PD model. Glucokinase (GK) activators represent a class of type 2 diabetes therapeutics actively pursued due to the central role that GK plays in regulating glucose homeostasis.